molecular formula C15H12IN3O2 B1406483 Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate CAS No. 1464153-43-2

Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate

Cat. No. B1406483
M. Wt: 393.18 g/mol
InChI Key: WRWGWGGCTYMFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a range of studies, such as for the synthesis of pharmaceuticals, for the study of biochemical and physiological effects, and for the study of the mechanism of action of certain drugs.

Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity : Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, related to the compound , have been synthesized and tested for anti-inflammatory activity. This research suggests the potential therapeutic uses of such compounds in treating inflammation-related conditions (Abignente et al., 1992).

  • Hydrogen-bonded Supramolecular Structures : Studies on molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the formation of hydrogen-bonded supramolecular structures. This research highlights the importance of hydrogen bonding in the structural formation of similar compounds (Portilla et al., 2007).

  • Synthesis for Potential Metabolites : Research into the synthesis of potential metabolites of related compounds provides insight into the metabolic pathways and potential biological activities of Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate (Sunthankar et al., 1993).

  • Anticancer and Immunomodulatory Activities : Certain derivatives, such as Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, show significant anticancer and immunomodulatory activities, suggesting the potential for similar compounds in these fields (Abdel‐Aziz et al., 2009).

  • Antimicrobial Activities : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and shown to possess promising antimicrobial activity, indicating a potential application for related compounds in combating microbial infections (Jyothi & Madhavi, 2019).

  • Antiplatelet Activity : Derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, similar in structure to the compound , have been found to have significant antiplatelet activity, suggesting potential cardiovascular applications (Chen et al., 2008).

properties

IUPAC Name

ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O2/c1-2-21-15(20)11-5-3-10(4-6-11)12-9-19-13(16)7-18-14(19)8-17-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWGWGGCTYMFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 5
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate
Reactant of Route 6
Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.